rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16029559
InChI: InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m0/s1
SMILES:
Molecular Formula: C22H22BrNO2
Molecular Weight: 412.3 g/mol

rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

CAS No.:

Cat. No.: VC16029559

Molecular Formula: C22H22BrNO2

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline -

Specification

Molecular Formula C22H22BrNO2
Molecular Weight 412.3 g/mol
IUPAC Name (3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Standard InChI InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m0/s1
Standard InChI Key QTOCPACSSHFGOY-KIMHZCHSSA-N
Isomeric SMILES CC(C)C1=CC2=C(C=C1)N[C@@H]([C@H]3[C@@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5
Canonical SMILES CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (3aR,4S,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, reflects its intricate stereochemistry and substituent arrangement. Key structural elements include:

  • A cyclopenta[c]quinoline framework, which combines a bicyclic quinoline system fused to a cyclopentane ring.

  • A 6-bromobenzo[d][1, dioxol-5-yl group at the 4-position, introducing electron-withdrawing and steric effects.

  • An isopropyl substituent at the 8-position, contributing to hydrophobic interactions .

Table 1: Molecular Identity

PropertyValueSource
CAS No.1392487-51-2
Molecular FormulaC₂₂H₂₂BrNO₂
Molecular Weight412.3 g/mol
SMILES NotationCC(C)C1=CC2=C(C=C1)NC@HC4=CC5=C(C=C4Br)OCO5
InChI KeyQTOCPACSSHFGOY-KIMHZCHSSA-N

The stereochemical descriptors (3aR,4S,9bS) indicate the absolute configuration of chiral centers, critical for its biological activity and intermolecular interactions.

Synthesis and Preparation

Synthetic Strategy

The synthesis of this compound involves a multi-step sequence, typically beginning with the construction of the cyclopentaquinoline core. Key steps include:

  • Formation of the Quinoline Moiety: Cyclocondensation of appropriately substituted aniline derivatives with cyclic ketones generates the quinoline backbone.

  • Introduction of the Bromobenzo[d] dioxol-5-yl Group: Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) install the brominated benzodioxole fragment.

  • Isopropyl Substitution: Alkylation or Friedel-Crafts acylation introduces the isopropyl group at the 8-position.

Challenges and Optimization

  • Stereochemical Control: Achieving the desired (3aR,4S,9bS) configuration necessitates chiral auxiliaries or asymmetric catalysis.

  • Functional Group Compatibility: The bromine atom’s susceptibility to nucleophilic displacement requires careful selection of reaction conditions.

Table 2: Representative Synthetic Parameters

ParameterConditionSource
Key Coupling ReactionPalladium-catalyzed cross-coupling
Temperature Range80–120°C
Yield Optimization45–60%

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (≤41.2 mg/mL in DMSO) due to its hydrophobic isopropyl and aromatic substituents. It is stable under anhydrous conditions but degrades in the presence of moisture or elevated temperatures, necessitating storage at -20°C in sealed containers .

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